molecular formula C19H21NO3 B14158207 2-(2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide CAS No. 848287-81-0

2-(2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Cat. No.: B14158207
CAS No.: 848287-81-0
M. Wt: 311.4 g/mol
InChI Key: UKXBMLUQNKDDKI-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a methoxyphenoxy group and a tetrahydronaphthalenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate.

    Coupling with Tetrahydronaphthalene: The intermediate is then coupled with 1,2,3,4-tetrahydronaphthalene under specific conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to form an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide.

    Reduction: Formation of 2-(2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)ethylamine.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
  • 2-(2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)ethylamine
  • 2-(2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propionamide

Uniqueness

2-(2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its methoxyphenoxy group can participate in various chemical reactions, while the tetrahydronaphthalenyl group provides structural rigidity and potential interactions with biological targets.

Properties

CAS No.

848287-81-0

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

InChI

InChI=1S/C19H21NO3/c1-22-17-11-4-5-12-18(17)23-13-19(21)20-16-10-6-8-14-7-2-3-9-15(14)16/h2-5,7,9,11-12,16H,6,8,10,13H2,1H3,(H,20,21)

InChI Key

UKXBMLUQNKDDKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2CCCC3=CC=CC=C23

solubility

41.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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